molecular formula C12H13NO2 B8757553 2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione

Cat. No.: B8757553
M. Wt: 203.24 g/mol
InChI Key: VOYAZQCEWJGYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione is an organic compound with a complex structure It is a derivative of isoquinoline, characterized by the presence of a tetrahydroisoquinoline core with additional methyl groups and a dioxo functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the intermediate products undergo cyclization and oxidation to form the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoquinoline derivatives.

    Substitution: The methyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.

Scientific Research Applications

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1,1,6-trimethyl-naphthalene
  • 1,2,3,4-Tetrahydro-2,5,8-trimethyl-naphthalene
  • 1,2,3,4-Tetrahydro-1,5,7-trimethyl-naphthalene

Uniqueness

2,4,4-trimethyl-1,3(2H,4H)-isoquinolinedione is unique due to its specific substitution pattern and the presence of the dioxo functionality. This gives it distinct chemical properties and potential applications that may not be shared by similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2,4,4-trimethylisoquinoline-1,3-dione

InChI

InChI=1S/C12H13NO2/c1-12(2)9-7-5-4-6-8(9)10(14)13(3)11(12)15/h4-7H,1-3H3

InChI Key

VOYAZQCEWJGYTN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N(C1=O)C)C

Origin of Product

United States

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